rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan

Catalog No.
S12773900
CAS No.
M.F
C8H13IO
M. Wt
252.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclope...

Product Name

rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan

IUPAC Name

6a-(iodomethyl)-2,3,3a,4,5,6-hexahydrocyclopenta[b]furan

Molecular Formula

C8H13IO

Molecular Weight

252.09 g/mol

InChI

InChI=1S/C8H13IO/c9-6-8-4-1-2-7(8)3-5-10-8/h7H,1-6H2

InChI Key

IBZHPRXRZOQPSA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCOC2(C1)CI

Rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan is a chemical compound characterized by its unique bicyclic structure, which includes a cyclopentane fused to a furan ring. The presence of an iodomethyl group enhances its reactivity, making it of interest in various chemical and biological applications. The compound's stereochemistry, indicated by the (3aR,6aR) configuration, suggests specific spatial arrangements of its atoms that can influence its interactions and properties.

Due to the presence of reactive functional groups:

  • Nucleophilic Substitution: The iodomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Electrophilic Addition: The double bonds in the furan ring can react with electrophiles, leading to the formation of substituted derivatives.
  • Cyclization Reactions: The bicyclic structure can facilitate intramolecular reactions, potentially forming new rings or complex structures.

Research indicates that rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan exhibits notable biological activities. Preliminary studies suggest potential antimicrobial properties and interactions with biological targets that may influence cellular pathways. Its unique structure allows it to interact with specific enzymes or receptors, which could lead to therapeutic applications.

The synthesis of rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan can be achieved through several methods:

  • Starting Materials: Typically involves the use of cyclopentene derivatives and iodomethylating agents.
  • Reagents: Common reagents include iodine or iodomethane in the presence of bases such as potassium carbonate to facilitate the substitution reaction.
  • Reaction Conditions: The reactions are often conducted under controlled temperatures and inert atmospheres to prevent side reactions.

This compound has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Chemical Synthesis: Acts as an intermediate in organic synthesis pathways, particularly in the formation of complex molecules.
  • Material Science: Its unique structure may be utilized in developing new materials with specific properties.

Interaction studies have focused on understanding how rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan interacts with biological macromolecules:

  • Enzyme Inhibition: Investigations into its role as an enzyme inhibitor have shown promise in modulating metabolic pathways.
  • Receptor Binding: Studies suggest that it may bind selectively to certain receptors, influencing signaling pathways relevant to various physiological processes.

Several compounds share structural similarities with rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan. These include:

Comparison Table

Compound NameStructure TypeKey FeaturesUnique Aspects
Rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furanBicyclic (Furan + Cyclopentane)Iodomethyl groupSpecific stereochemistry and reactivity
HexahydrofuranSaturated FuranLacks halogen substitutionGenerally less reactive
CyclopenteneUnsaturated CycloalkaneNo furan ringDifferent reactivity patterns
Iodinated CycloalkanesSaturated/IodinatedVaries widely in structurePotentially diverse biological activities

The uniqueness of rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan lies in its combination of a bicyclic framework with an iodomethyl substituent, which may enhance its reactivity and biological profile compared to similar compounds. This makes it an intriguing subject for further research and development within medicinal chemistry and organic synthesis.

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

252.00111 g/mol

Monoisotopic Mass

252.00111 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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